molecular formula C14H25NO4Si B13666240 Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate

Cat. No.: B13666240
M. Wt: 299.44 g/mol
InChI Key: TUPRUDBLYVZEON-UHFFFAOYSA-N
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Description

Methyl ®-2-Boc-2-aza-5-silaspiro[44]nonane-3-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing both silicon and nitrogen functionalities. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of boron trifluoride etherate (BF3·OEt2) as a catalyst can promote the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The silicon atom within the spirocyclic structure can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can target the nitrogen or silicon atoms, leading to the formation of amine or silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups attached to the silicon or nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silicon atom can yield silanol derivatives, while reduction of the nitrogen atom can produce amine derivatives.

Scientific Research Applications

Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for the synthesis of complex organic molecules. It can be used in the development of new catalysts and ligands for various chemical reactions.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug discovery and development. It can be used to design new pharmaceuticals with improved efficacy and reduced side effects.

    Medicine: The compound’s unique properties may enable its use in the development of novel therapeutic agents for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity and influencing various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with silicon and nitrogen atoms, such as:

Uniqueness

Methyl ®-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to its specific combination of silicon and nitrogen atoms within a spirocyclic framework. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H25NO4Si

Molecular Weight

299.44 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl 2-aza-5-silaspiro[4.4]nonane-2,3-dicarboxylate

InChI

InChI=1S/C14H25NO4Si/c1-14(2,3)19-13(17)15-10-20(7-5-6-8-20)9-11(15)12(16)18-4/h11H,5-10H2,1-4H3

InChI Key

TUPRUDBLYVZEON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)OC

Origin of Product

United States

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